molecular formula C21H18BrN3O3S B2646247 N-(4-bromophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide CAS No. 332046-29-4

N-(4-bromophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide

Cat. No.: B2646247
CAS No.: 332046-29-4
M. Wt: 472.36
InChI Key: CIBRIWUQOFIXNV-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a bromophenyl group, a cyano group, a methoxyphenyl group, and a tetrahydropyridinone moiety, making it a versatile molecule for chemical modifications and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Tetrahydropyridinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydropyridinone ring.

    Introduction of the Cyano and Methoxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions, where suitable nucleophiles react with the intermediate compounds.

    Attachment of the Bromophenyl Group: This step often involves a coupling reaction, such as a Suzuki or Heck coupling, where a bromophenyl boronic acid or bromophenyl halide reacts with the intermediate.

    Final Assembly: The final step involves the formation of the acetamide linkage, typically through an amidation reaction using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or to reduce the tetrahydropyridinone ring.

    Coupling Reactions: The compound can undergo coupling reactions such as Suzuki or Heck couplings to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K₂CO₃) are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, N-(4-bromophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical transformations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of small molecules with biological targets. Its structural features make it a candidate for drug design and development, particularly in the search for new therapeutic agents.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties. Research into its biological activity could lead to the development of new drugs.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and methoxyphenyl groups can participate in hydrogen bonding and hydrophobic interactions, while the bromophenyl group can engage in halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)acetamide: A simpler analogue lacking the tetrahydropyridinone and cyano groups.

    2-(4-bromophenyl)-N-(4-methoxyphenyl)acetamide: Similar but without the cyano and tetrahydropyridinone groups.

    N-(4-bromophenyl)-2-{[4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide: Lacks the cyano group.

Uniqueness

N-(4-bromophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and biological interactions. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[[5-cyano-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN3O3S/c1-28-16-8-2-13(3-9-16)17-10-19(26)25-21(18(17)11-23)29-12-20(27)24-15-6-4-14(22)5-7-15/h2-9,17H,10,12H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBRIWUQOFIXNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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